Vorapaxar sulfate

Übersicht

Beschreibung

Zontivity, auch bekannt als Vorapaxar, ist ein Thrombinrezeptor-(Protease-aktivierter Rezeptor, PAR-1)-Antagonist. Es basiert auf dem Naturprodukt Himbacine und wurde von Schering-Plough entdeckt und von Merck & Co. entwickelt. Zontivity wird hauptsächlich zur Reduzierung des Auftretens thrombotischer kardiovaskulärer Ereignisse bei Patienten mit einer Vorgeschichte von Myokardinfarkt oder peripherer arterieller Verschlusskrankheit eingesetzt .

Herstellungsmethoden

Die Synthese von Vorapaxar umfasst mehrere Schritte, beginnend mit dem Naturprodukt Himbacine. Der synthetische Weg umfasst den diastereoselektiven Aufbau des trizyklischen Motivs von Himbacine, gefolgt von verschiedenen chemischen Modifikationen, um das Endprodukt zu erhalten . Industrielle Produktionsmethoden für Vorapaxar sind proprietär und umfassen die großtechnische chemische Synthese unter kontrollierten Bedingungen, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen .

Vorbereitungsmethoden

The synthesis of vorapaxar involves several steps, starting from the natural product himbacine. The synthetic route includes the diastereoselective construction of the tricyclic motif of himbacine, followed by various chemical modifications to achieve the final product . Industrial production methods for vorapaxar are proprietary and involve large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Vorapaxar unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Vorapaxar kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in Vorapaxar vorhandenen funktionellen Gruppen modifizieren.

Substitution: Vorapaxar kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Vorapaxar hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Synthese und Reaktivität von trizyklischen Piperidinalkaloiden.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Thrombozytenaggregation und Thrombinrezeptorwegen.

Medizin: Wird hauptsächlich zur Reduzierung thrombotischer kardiovaskulärer Ereignisse bei Patienten mit einer Vorgeschichte von Myokardinfarkt oder peripherer arterieller Verschlusskrankheit eingesetzt.

Industrie: In der pharmazeutischen Industrie zur Entwicklung von Antithrombozytentherapien verwendet.

Wirkmechanismus

Vorapaxar wirkt als Antithrombozytenmittel, indem es die Thrombin-induzierte Thrombozytenaggregation hemmt. Es wirkt als reversibler Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1), der auf Thrombozyten exprimiert wird. Diese Hemmung verhindert, dass Thrombin Thrombozyten aktiviert, wodurch die Bildung von Blutgerinnseln reduziert wird. Die lange Halbwertszeit von Vorapaxar macht seine Wirkung effektiv irreversibel .

Wirkmechanismus

Vorapaxar functions as an antiplatelet drug by inhibiting thrombin-related platelet aggregation. It acts as a reversible antagonist of the protease-activated receptor-1 (PAR-1) expressed on platelets. This inhibition prevents thrombin from activating platelets, thereby reducing the formation of blood clots. The long half-life of vorapaxar makes its effect effectively irreversible .

Vergleich Mit ähnlichen Verbindungen

Vorapaxar ist unter den Antithrombozytenmitteln einzigartig aufgrund seiner spezifischen Hemmung des PAR-1-Rezeptors. Ähnliche Verbindungen umfassen:

Clopidogrel: Ein Thrombozytenaggregationshemmer, der durch Hemmung des P2Y12-Rezeptors wirkt.

Aspirin: Hemmt die Thrombozytenaggregation, indem es das Cyclooxygenase-Enzym blockiert.

Ticagrelor: Ein weiterer P2Y12-Rezeptorhemmer mit einem anderen Wirkmechanismus als Clopidogrel. Die Einzigartigkeit von Vorapaxar liegt in seiner spezifischen Zielrichtung auf den PAR-1-Rezeptor, dem primären Rezeptor für Thrombin, was es zu einem potenten Antithrombozytenmittel macht.

Biologische Aktivität

Vorapaxar sulfate, commercially known as Zontivity, is a first-in-class protease-activated receptor-1 (PAR-1) antagonist that plays a significant role in antiplatelet therapy. It is primarily indicated for patients with a history of cardiovascular events, such as myocardial infarction (MI) or peripheral artery disease (PAD). This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Vorapaxar functions by reversibly inhibiting the PAR-1 receptor on platelets, which is activated by thrombin. This inhibition effectively blocks thrombin-induced platelet aggregation while leaving other pathways, such as those activated by adenosine diphosphate (ADP) and collagen, unaffected. This selectivity allows for targeted antiplatelet action without complete blockade of platelet function, which is crucial in maintaining hemostatic balance during thrombotic events .

Pharmacokinetics

The pharmacokinetic profile of vorapaxar is characterized by:

- Absorption : Rapid absorption with peak plasma concentrations occurring approximately 1 hour after oral administration. The mean absolute bioavailability is reported to be 100% .

- Distribution : Vorapaxar has a large volume of distribution (424 L) and is highly protein-bound (>99%), primarily to human serum albumin .

- Metabolism : It undergoes hepatic metabolism primarily via CYP3A4 and CYP2J2 enzymes to produce its active metabolite M20 and the predominant excreted metabolite M19 .

- Elimination : Vorapaxar is predominantly eliminated through feces (approximately 91.5%), with a minor fraction excreted in urine .

- Half-life : The drug has a prolonged half-life ranging from 5 to 13 days, which allows for sustained antiplatelet effects .

Clinical Efficacy

Vorapaxar's efficacy has been demonstrated in several large-scale clinical trials:

TRA 2P-TIMI 50 Trial

The TRA 2P-TIMI 50 trial assessed the efficacy of vorapaxar in patients with a history of atherosclerosis. Key findings include:

- Population : Enrolled 26,499 patients with recent MI, PAD, or stroke.

- Endpoints : The primary endpoint was a composite of cardiovascular death, MI, or stroke.

- Results : Vorapaxar treatment resulted in a significant reduction in the primary endpoint (9.3% vs. 10.5% for placebo; HR 0.87; p < 0.001). Additionally, it reduced the occurrence of Type 1 MI by 17% compared to placebo (HR 0.83; p = 0.007) .

Peripheral Artery Disease

In patients with symptomatic PAD, vorapaxar significantly reduced the risk of acute limb ischemia (ALI) events:

- Reduction Rate : A 42% reduction in ALI events compared to placebo (HR 0.58; p = 0.006).

- Event Rates : ALI occurred at a rate of 1.3% per year among participants .

Safety Profile

While vorapaxar has demonstrated efficacy in reducing cardiovascular events, it is associated with an increased risk of bleeding:

- Bleeding Events : The incidence of serious bleeding was significantly higher in the vorapaxar group compared to placebo (HR 1.35; p < 0.001), leading to concerns about its safety profile in high-risk populations .

- Intracranial Hemorrhage : Rates were also elevated (1.1% vs. 0.2%; p < 0.001) .

Summary Table of Clinical Findings

| Study/Trial | Population | Primary Endpoint | Vorapaxar Outcome | Placebo Outcome | Hazard Ratio (HR) |

|---|---|---|---|---|---|

| TRA 2P-TIMI 50 | Atherosclerosis patients | CV death, MI, stroke | 9.3% | 10.5% | HR 0.87; p < 0.001 |

| TRA 2P-TIMI 50 | Symptomatic PAD patients | Acute Limb Ischemia | Reduced by 42% | N/A | HR 0.58; p = 0.006 |

| TRACER | Acute coronary syndrome | CV death or recurrent ischemia | N/A | N/A | N/A |

Eigenschaften

IUPAC Name |

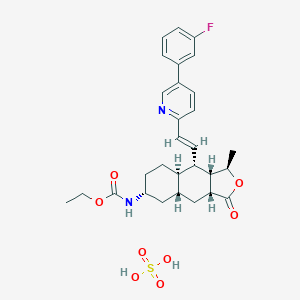

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRYCIGCIAWEIC-CKLVGUEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35FN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990731 | |

| Record name | Vorapaxar sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705260-08-8 | |

| Record name | Vorapaxar sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705260-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorapaxar sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705260088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorapaxar sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | vorapaxar sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORAPAXAR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN66038E6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.